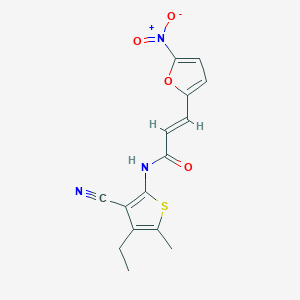![molecular formula C17H17NO4 B5471489 Methyl 3-[(4-acetamidophenoxy)methyl]benzoate](/img/structure/B5471489.png)
Methyl 3-[(4-acetamidophenoxy)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4-acetamidophenoxy)methyl]benzoate is an organic compound with the empirical formula C17H17NO4 It is a derivative of benzoic acid and is characterized by the presence of an acetamidophenoxy group attached to the benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-acetamidophenoxy)methyl]benzoate typically involves the esterification of 3-[(4-acetamidophenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-[(4-acetamidophenoxy)methyl]benzoic acid+methanolacid catalystMethyl 3-[(4-acetamidophenoxy)methyl]benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(4-acetamidophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Hydrolysis: 3-[(4-acetamidophenoxy)methyl]benzoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-[(4-acetamidophenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(4-acetamidophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[(4-acetamidophenoxy)methyl]benzoate
- Methyl 3-[(4-nitrophenoxy)methyl]benzoate
- Methyl 3-[(4-hydroxyphenoxy)methyl]benzoate
Uniqueness
Methyl 3-[(4-acetamidophenoxy)methyl]benzoate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.
Propiedades
IUPAC Name |
methyl 3-[(4-acetamidophenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(19)18-15-6-8-16(9-7-15)22-11-13-4-3-5-14(10-13)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLNYKMBSXVZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(Naphthalen-1-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride](/img/structure/B5471410.png)
![N-(2-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5471431.png)

![2-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5471446.png)
![(5E)-1-(2,4-dichlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5471451.png)

![4-(2,3-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5471476.png)

![methyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5471487.png)
![4-[2-(benzoylamino)-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B5471499.png)
![(3-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5471500.png)
![2-(ethylthio)-5-{1-[(3-isopropylisoxazol-5-yl)methyl]-1H-imidazol-2-yl}pyrimidine](/img/structure/B5471504.png)


